(S)-metolachlor ESA

Description

Contextualization of (S)-Metolachlor ESA as a Principal Environmental Metabolite of Chloroacetanilide Herbicides

Metolachlor (B1676510) is an organic compound classified as a chloroacetanilide herbicide, extensively utilized for controlling grass and broadleaf weeds in various agricultural crops such as corn, soybeans, and cotton ca.govwikipedia.orgnih.govregulations.gov. It exists as a racemic mixture comprising 50% R-enantiomer and 50% S-enantiomer ca.govregulations.gov. The S-enantiomer, known as S-metolachlor, is the herbicidally active isomer and is often formulated as an isomer-enriched product (typically 88% S-isomer and 12% R-isomer) to achieve similar efficacy at reduced application rates ca.govregulations.govepa.gov.

In environmental systems, S-metolachlor undergoes transformation, leading to the formation of several degradates. Among these, (S)-metolachlor ethanesulfonic acid (ESA) and (S)-metolachlor oxanilic acid (OA) are recognized as principal environmental metabolites ca.govregulations.govhealth.state.mn.uspsu.edu. The formation of metolachlor ESA is primarily attributed to the displacement of the chlorine atom in the parent compound by glutathione (B108866), followed by enzymatic pathways psu.eduacs.orgscience.govscience.gov. This metabolic process can occur through microbial degradation in soil and aquatic systems, as well as potentially within plants psu.eduacs.org. Due to its polar and hydrophilic nature, this compound exhibits high water solubility and mobility, contributing to its frequent detection and widespread presence in groundwater and surface water bodies regulations.govpsu.eduresearchgate.netresearchgate.net.

Significance of Investigating this compound in Contemporary Environmental Science and Agroecosystem Research

The investigation of this compound holds significant importance in contemporary environmental science and agroecosystem research primarily due to its prevalence and persistence in water resources. Unlike the parent compound, metolachlor, its ESA and OA degradates are often found in higher concentrations and more frequently in surface and groundwater epa.govhealth.state.mn.uspsu.eduacs.orgresearchgate.netresearchgate.netresearchgate.net. For instance, metolachlor ESA and OA have been detected at concentrations one to four orders of magnitude greater than the parent compound in groundwater samples from corn field study sites researchgate.net. In some surface waters, transformation products, including metolachlor ESA, have accounted for an average of 51% of the total pesticide concentration rsc.org.

The environmental persistence of this compound raises concerns about its long-term presence in water supplies psu.edu. Research has indicated that metolachlor ESA can have side effects on microbial activities in groundwater, specifically showing an inhibitory impact on denitrification at certain concentrations nih.gov. A study demonstrated that metolachlor ESA at 10 µg/L inhibited denitrification by 65%, whereas the parent S-metolachlor had little to no impact at similar concentrations nih.gov. This suggests potential non-target effects on ecosystem services mediated by microbial processes. Consequently, comprehensive monitoring and research efforts are essential to quantify both the parent compounds and their degradates to fully understand the environmental fate and transport of these herbicides in hydrologic systems psu.edu.

Historical Development and Evolution of Research on Parent Metolachlor and its Transformation Products

The journey of metolachlor in agricultural use began with its initial registration as a racemic mixture in 1976 epa.gov. This early form of metolachlor consisted of an equal proportion of its R- and S-enantiomers ca.govregulations.gov. Over time, research revealed that the S-enantiomer (S-metolachlor) was the more herbicidally active component ca.govregulations.govepa.gov. This led to the development and introduction of S-metolachlor, an isomer-enriched product, around 1996, which allowed for comparable weed control efficacy with approximately 36% lower application rates compared to the racemic mixture regulations.govepa.govscielo.br.

Initially, research on metolachlor primarily focused on the parent compound's fate and behavior in the environment. However, as monitoring capabilities improved, it became evident that transformation products, particularly metolachlor ESA and metolachlor OA, were frequently detected in water resources, often at concentrations exceeding those of the parent metolachlor epa.govpsu.eduresearchgate.netresearchgate.net. This realization spurred a significant shift in research focus towards these metabolites. The formation of metolachlor ESA was identified as resulting from a glutathione conjugation pathway, a common detoxification mechanism for chloroacetanilide herbicides in both microbial and plant systems psu.eduacs.orgscience.govscience.gov. This understanding highlighted the importance of studying these transformation products, not just the parent compound, to gain a complete picture of the environmental impact of metolachlor and its derivatives. Early studies, such as those in the Midwest, demonstrated that ESA and OA degradates were present in nearly 75% of groundwater samples containing chloroacetanilide herbicides and were generally found 3 to 45 times more frequently than the parent compound psu.edu.

Overview of the Current Academic Research Landscape Pertaining to this compound

The current academic research landscape concerning this compound is multifaceted, focusing on its environmental behavior, interactions with biological systems, and advanced detection methods. A significant area of investigation involves understanding the transport dynamics of this compound in various environmental compartments, including soil and aquifers list.luusda.govmdpi.com. Projects are underway to predict future trends of metolachlor-ESA contamination in groundwater, considering different scenarios, including potential bans on S-metolachlor list.lu. This involves a combination of field surveys, laboratory experiments, and numerical simulations, such as using pesticide fate models like PEARL list.lu.

Research also delves into the interaction of this compound with microbial communities. While some studies suggest minimal impact of S-metolachlor on general microbial parameters, metolachlor ESA has been shown to negatively impact microbial denitrification in anoxic groundwater conditions nih.gov. Furthermore, studies are exploring how soil aeration influences the degradation and mineralization of metolachlor, with anaerobic conditions potentially enhancing its breakdown and desorption mdpi.com.

An emerging area of research involves the isomer composition of metolachlor ESA and oxanilic acid (MOXA) and how their "shape" can change based on the soil type they traverse usda.gov. This novel finding provides a new tool for environmental monitoring, allowing researchers to track nitrate (B79036) sources from agricultural origins in groundwater usda.gov.

Academics are also continually refining analytical techniques for the precise detection and quantification of this compound in complex environmental matrices. Techniques such as liquid chromatography-electrospray tandem mass spectrometry (LC-ESI-MS-MS) are routinely employed for studying its behavior in surface waters scilit.comvliz.be. The focus extends to assessing the ecotoxicological risks posed by these transformation products, given their widespread occurrence and persistence rsc.org.

Environmental Concentrations and Half-Lives

The table below summarizes typical environmental detection ranges and half-lives related to metolachlor and its ESA metabolite, based on various research findings.

| Compound/Parameter | Range/Value | Notes | Source |

| S-Metolachlor in French groundwater | Maximal concentration: 20.9 µg/L; Average: 0.95 µg/L | nih.gov | |

| ESA-metolachlor in French groundwater | Maximal concentration: 4.8 µg/L; Average: 0.21 µg/L | nih.gov | |

| Metolachlor-ESA in Luxembourg Sandstone aquifer | Up to 1000 ng/L (1 µg/L) | list.lu | |

| Metolachlor half-life in aerobic sandy loam soil (25°C) | 67 days | psu.edu | |

| Metolachlor half-life in soil (field dissipation average) | 114 days | psu.edu | |

| Metolachlor half-life in water (hydrolysis) | > 200 days | psu.edu | |

| Metolachlor half-life in aquatic systems (mesocosms) | 33.0 to 46.2 days | usgs.gov | |

| Metolachlor half-life in soil (aerobic conditions) | 117–154 days | mdpi.com | |

| Metolachlor half-life in soil (anaerobic conditions) | 65–79 days | mdpi.com | |

| Metolachlor ESA in surface water (Quebec, Canada) | 6–2519 ng/L | rsc.org | |

| Metolachlor ESA in surface water (median concentration) | 380 ng/L | Often higher than parent compound researchgate.net |

Structure

3D Structure

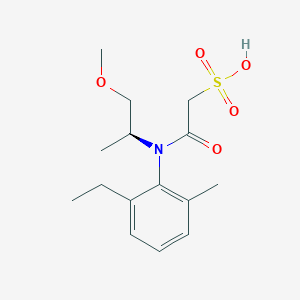

Properties

Molecular Formula |

C15H23NO5S |

|---|---|

Molecular Weight |

329.4 g/mol |

IUPAC Name |

2-(2-ethyl-N-[(2S)-1-methoxypropan-2-yl]-6-methylanilino)-2-oxoethanesulfonic acid |

InChI |

InChI=1S/C15H23NO5S/c1-5-13-8-6-7-11(2)15(13)16(12(3)9-21-4)14(17)10-22(18,19)20/h6-8,12H,5,9-10H2,1-4H3,(H,18,19,20)/t12-/m0/s1 |

InChI Key |

CIGKZVUEZXGYSV-LBPRGKRZSA-N |

Isomeric SMILES |

CCC1=CC=CC(=C1N([C@@H](C)COC)C(=O)CS(=O)(=O)O)C |

Canonical SMILES |

CCC1=CC=CC(=C1N(C(C)COC)C(=O)CS(=O)(=O)O)C |

Origin of Product |

United States |

Biotransformation Pathways and Environmental Genesis of S Metolachlor Esa

Mechanistic Elucidation of S-Metolachlor Biotransformation to (S)-Metolachlor ESA

The transformation of (S)-metolachlor into this compound is primarily a microbial process, occurring in both soil and aquatic systems. researchgate.netplos.orgpsu.edu This biotransformation is a key detoxification pathway in biological systems. researchgate.netnih.gov

Microbial Degradation Pathways: Glutathione-S-transferase Activity and Dechlorination Processes

The primary route for the degradation of chloroacetanilide herbicides, including (S)-metolachlor, in soil is microbial. plos.orgpsu.edu This process often involves aerobic dechlorination. plos.org A crucial step in the formation of this compound is the displacement of the chlorine atom from the parent compound by glutathione (B108866). psu.edunih.govepa.gov This conjugation reaction is mediated by glutathione-S-transferase (GST) enzymes, which are present in microorganisms, plants, and mammals. researchgate.netplos.orgnih.gov Following glutathione conjugation, further enzymatic pathways lead to the formation of the ESA metabolite. psu.eduepa.gov

Enzymatic Systems and Co-metabolic Processes Implicated in ESA Formation

While glutathione-S-transferases are known to mediate the initial conjugation step, specific enzymes directly responsible for the subsequent steps leading to ESA formation from chloroacetanilides have not yet been fully described. frontiersin.orgfrontiersin.org Microbial biotransformation is considered the major pathway for metolachlor (B1676510) transformation in soil, often occurring through a co-metabolic process. scielo.br In co-metabolism, the herbicide molecule is degraded by various metabolic reactions, but it does not serve as the sole energy source for microbial growth. nih.govscielo.br Studies suggest that oxidative enzymes produced by degrading strains may be involved in the oxidation of the glutathione-metolachlor conjugate to metolachlor ESA. uliege.be

Influence of Environmental Factors on the Kinetics of ESA Formation

The kinetics of (S)-metolachlor degradation and subsequent ESA formation are significantly influenced by various environmental factors that affect microbial activity. scielo.br

Temperature: Temperature variations directly impact microbial activity kinetics. For instance, the half-life of metolachlor has been observed to decrease significantly with increasing temperature, from 100 days at 5°C to 5.7 days at 35°C. scielo.br

Moisture Content: Soil moisture content is another critical factor affecting (S)-metolachlor persistence. In saturated soil conditions, a greater amount of metolachlor is dissolved in the soil solution, leading to enhanced herbicide degradation. For example, metolachlor half-life decreased from 81 days in unsaturated soil to 50 days in saturated soil in one study. scielo.br

Soil pH and Organic Matter: Soil pH, typically optimal between 6.5 and 7.5, and organic matter content are key variables affecting degradation rates. Organic matter and clay content also influence the sorption and desorption processes of (S)-metolachlor. scielo.br

Microbial Consortia: The presence and activity of diverse soil bacteria, such as Pseudomonas species and Enterobacteriaceae, are crucial for the formation of ESA derivatives. plos.org Repeated applications of (S)-metolachlor over consecutive years can select for microorganisms adapted to degrading this herbicide, leading to enhanced degradation. researchgate.net

Association with Other Herbicides: The presence of other herbicides can also impact (S)-metolachlor persistence. For example, when applied with glyphosate (B1671968), the half-life of (S)-metolachlor was shorter, possibly because microorganisms utilized glyphosate as an energy source, stimulating their biomass and activity. researchgate.net

Here is a summary of environmental factors influencing (S)-metolachlor degradation:

| Environmental Factor | Influence on Degradation/ESA Formation | Reference |

| Temperature | Increased temperature accelerates degradation (e.g., 100 days at 5°C vs. 5.7 days at 35°C). | scielo.br |

| Moisture Content | Saturated soil increases degradation (e.g., 81 days in unsaturated soil vs. 50 days in saturated soil). | scielo.br |

| Soil pH | Optimal range: 6.5–7.5. | |

| Organic Matter | Influences degradation rates and sorption. | scielo.br |

| Microbial Consortia | Presence of specific bacteria (e.g., Pseudomonas, Enterobacteriaceae) enhances ESA formation. | plos.org |

| Other Herbicides | Can influence degradation rates (e.g., glyphosate stimulating microbial activity). | researchgate.net |

Environmental Prevalence and Distribution of this compound

This compound is a highly mobile and persistent transformation product, frequently detected in various environmental compartments due to its physicochemical properties. researchgate.netnih.gov

Detection and Quantification in Terrestrial Soil Compartments

This compound is formed and accumulates in soil following the application of (S)-metolachlor. researchgate.netplos.org The transformation of metolachlor to its primary degradates, including ESA, occurs in soil through microbial activity. psu.eduepa.gov These degradates, particularly ESA and oxanilic acid (OA), can persist in agricultural soils for more than four years. epa.gov In field studies, this compound concentrations increased from undetectable levels to measurable quantities (e.g., 27±9 to 46±19 µg kg⁻¹ soil dry weight after 5 days) in contaminated soils. plos.org

Analytical methods for detecting and quantifying this compound in soil often involve techniques like Gas Chromatography coupled with Electron Capture Detector (GC-ECD) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS). epa.govmdpi.com The limit of quantification (LOQ) for this compound in soil can be as low as 0.010 mg/kg (10 µg/kg). epa.gov Soil core data have shown the transport of ESA compounds to depths of 75-90 cm below the surface, with concentrations ranging from less than 0.5 µg/L to about 50 µg/L, even when the parent herbicide was not detected at these depths. researchgate.netnih.gov This is attributed to the higher water solubility and lower soil binding coefficient (log Koc) of metolachlor ESA (2.29) compared to metolachlor (3.01). researchgate.netnih.gov

Here is a table summarizing typical detection levels and mobility in soil:

| Compound | Log Koc | Detection Depth (Soil Cores) | Concentration Range (Soil Cores) |

| This compound | 2.29 | 75-90 cm | <0.5 to ~50 µg/L |

| (S)-Metolachlor | 3.01 | Not detected at these depths | Not applicable |

Occurrence and Ubiquity in Aquatic Systems: Surface Water and Groundwater Bodies

This compound is frequently detected in both surface water and groundwater bodies, often at higher concentrations and more frequently than the parent compound. nih.govepa.govresearchgate.net Its high water solubility and mobility contribute to its widespread presence in aquatic systems. nih.gov

Groundwater: Metolachlor ESA is a predominant degradate found in groundwater. epa.govresearchgate.net Studies in the United States have consistently detected metolachlor ESA in groundwater, often at higher concentrations than metolachlor itself. epa.govresearchgate.net In France, this compound was one of the most frequently quantified transformation products in raw and drinking water, detected in over 50% of samples. nih.gov Concerns regarding groundwater contamination by this compound and other metabolites have led to regulatory actions, including recommendations to withdraw main uses of products containing (S)-metolachlor in some regions. anses.franses.fr The presence of ESA in groundwater can be attributed to its high leachability from soils and mobility. nih.gov

Surface Water: this compound is also commonly found in surface waters. nih.govepa.gov Its input dynamics in surface water can be complex, with significant contributions from groundwater recharge, especially during low-flow periods in rivers. researchgate.net For instance, one study estimated that 70% of the yearly load of metolachlor ESA to a lake was due to groundwater recharge, whereas for the parent metolachlor, 50-80% of the load stemmed from event-driven runoff. researchgate.net This highlights the distinct behavior of this mobile transformation product. researchgate.net The concentrations of metolachlor ESA in surface water can even exceed those of the parent compound. researchgate.net

Here is a summary of the occurrence of this compound in aquatic systems:

| Aquatic System | Frequency of Detection | Relative Concentration to Parent | Main Input Pathway |

| Groundwater | Frequent (>50% of samples in some regions) nih.gov | Often higher epa.govresearchgate.net | Leaching from soil nih.gov |

| Surface Water | Frequent nih.govepa.gov | Can be higher researchgate.net | Groundwater recharge, surface runoff researchgate.net |

Spatiotemporal Patterns and Concentration Trends of this compound in Environmental Monitoring Programs

Monitoring data from the United States indicates that metolachlor ESA is widely detected in both ground and surface waters mdpi.comnih.gov. Studies have shown that metolachlor ESA and metolachlor OA are detected in surface and groundwater resources in Iowa and Illinois at high frequencies, with 99% for ESA and 92% for OA, often exceeding the concentrations of the parent metolachlor epa.govmdpi.comnih.gov. These degradates can be found 2 to over 100 times more frequently than the parent herbicides and can account for more than 80% of the total measured chloroacetanilide compounds in surface water psu.edu.

In Wisconsin, metolachlor ESA was the most frequently detected pesticide in groundwater in 2022, found in 99% of all samples collected and at every monitoring site wi.gov. Similarly, in Minnesota, the Department of Agriculture (MDA) detected metolachlor ESA in 74% of surface water samples and 83% of groundwater samples in 2016 ca.gov.

Concentration trends also reveal the prominence of this compound. In the Hudson River Estuary, metolachlor ESA exhibited higher concentrations than its parent compound, (S)-metolachlor, in both 2019 and 2021 mda.state.mn.us. In specific instances, such as tile drains in central New York in 1997, metolachlor ESA concentrations ranged from 3.27 to 23.4 µg/L, which were 200 to 1800 times higher than those of metolachlor health.state.mn.us. In the receiving streams, concentrations were generally below 0.6 µg/L, with a peak of 0.85 µg/L during a November storm event health.state.mn.us.

Modeled environmental concentrations by the U.S. Environmental Protection Agency (EPA) further illustrate the potential levels of metolachlor ESA. For turf use, modeled surface water concentrations of metolachlor ESA were estimated not to exceed 64.2 µg/L for acute peak concentrations and 45.9 µg/L for chronic exposure mdpi.com. For shallow groundwater sources from corn application, the estimated concentration for metolachlor ESA was 65.8 µg/L for both peak and annual average exposures federalregister.gov. In the Luxembourg Sandstone aquifer, concentrations of metolachlor-ESA in tapped springs have been observed up to 1000 ng/L (1 µg/L) list.lumda.state.mn.us.

The persistent and widespread detection of this compound, often at concentrations surpassing its parent compound, underscores its environmental significance and the need for continued monitoring and understanding of its fate and transport.

Table 1: Environmental Detection Frequencies of Metolachlor ESA

| Location/Study | Year(s) | Environmental Compartment | Detection Frequency | Notes | Citation |

| Iowa & Illinois | 2002 (data reviewed) | Surface & Groundwater | 99% | For Metolachlor ESA | epa.govmdpi.comnih.gov |

| Minnesota | 2016 | Surface Water | 74% | For Metolachlor ESA | ca.gov |

| Minnesota | 2016 | Groundwater | 83% | For Metolachlor ESA | ca.gov |

| Wisconsin | 2022 | Groundwater | 99% | Most frequently detected pesticide | wi.gov |

Table 2: Reported Concentrations of Metolachlor ESA in Environmental Monitoring

| Location/Study | Year(s) | Environmental Compartment | Concentration Range/Value | Notes | Citation |

| Minnesota | 2016 | Surface Water | Max 4.21 µg/L | For Metolachlor ESA | ca.gov |

| Minnesota | 2016 | Groundwater | Max 16.9 µg/L | For Metolachlor ESA | ca.gov |

| New York (tile drains) | 1997 | Tile Drain Runoff | 3.27 to 23.4 µg/L | 200-1800x higher than parent | health.state.mn.us |

| New York (stream) | 1997 | Stream Runoff | <0.6 µg/L (peak 0.85 µg/L) | 2-45x higher than parent | health.state.mn.us |

| Luxembourg Sandstone aquifer | Recent (study ending 2018) | Tapped Springs | Up to 1 µg/L (1000 ng/L) | For Metolachlor-ESA | list.lumda.state.mn.us |

| U.S. EPA Modeled (Turf) | 2002 | Surface Water (Acute Peak) | 64.2 µg/L | Estimated Environmental Concentration | mdpi.com |

| U.S. EPA Modeled (Turf) | 2002 | Surface Water (Chronic) | 45.9 µg/L | Estimated Environmental Concentration | mdpi.com |

| U.S. EPA Modeled (Corn) | 2006 | Shallow Groundwater | 65.8 µg/L | Estimated Environmental Concentration | federalregister.gov |

| U.S. EPA Modeled (Turf/Corn) | 2006 | Surface Water (Acute Peak) | 31.9 µg/L | Estimated Environmental Concentration | federalregister.gov |

| U.S. EPA Modeled (Turf/Corn) | 2006 | Surface Water (Annual Average) | 22.8 µg/L | Estimated Environmental Concentration | federalregister.gov |

Environmental Fate and Transport Dynamics of S Metolachlor Esa

Mobility and Leaching Potential within Soil Profiles

The movement and persistence of (S)-metolachlor and its degradate, (S)-metolachlor ESA (ethanesulfonic acid), in soil are critical determinants of their potential to contaminate groundwater. The following sections detail the key processes governing their mobility and leaching.

Sorption Characteristics and their Influence on this compound Mobility

Sorption, the process by which a chemical binds to soil particles, is a primary factor controlling the mobility of (S)-metolachlor and its degradates. The extent of sorption is influenced by soil properties, particularly organic matter and clay content.

(S)-metolachlor exhibits moderate sorption to soil, a characteristic influenced by its physicochemical properties. psu.edumdpi.com Its mobility in soil can range from moderate to high, depending on the specific characteristics of the soil. epa.gov Increased organic matter and clay content in soil enhance the adsorption of (S)-metolachlor, thereby reducing its movement. psu.edumdpi.com Studies have shown a direct positive correlation between organic matter content and the sorption coefficient (Kd) of S-metolachlor. scielo.br For instance, a nearly six-fold increase in the sorption coefficient was observed when the organic matter content varied from 0.9% to 5.7%. scielo.br Similarly, another study reported Kd values of 1.08 and 9.32 L kg⁻¹ in soils with 1.2% and 4.5% organic matter, respectively. scielo.brscielo.br This increased sorption in the topsoil is expected due to the typical decrease in organic matter with soil depth. scielo.br

In contrast, the degradate this compound exhibits significantly lower sorption to soil particles compared to its parent compound. nih.govresearchgate.net Research indicates that the sorption coefficients for ESA are at least 79% lower than those for metolachlor (B1676510) in both cultivated and vegetated filter strip soils. nih.govresearchgate.net This lower sorption capacity contributes to the higher mobility of ESA in the soil profile. nih.gov The log Koc values, which measure the tendency of a compound to partition into soil organic carbon, are higher for metolachlor (3.01) than for its ESA metabolite (2.29), further illustrating the greater mobility of the degradate. nih.gov

| Soil Property | Influence on (S)-Metolachlor Sorption | Influence on this compound Sorption |

| Organic Matter | Positively correlated; higher organic matter leads to increased sorption and reduced mobility. scielo.brscielo.br | Lower sorption compared to the parent compound, leading to higher mobility. nih.govresearchgate.net |

| Clay Content | Positively correlated; higher clay content increases sorption. psu.edumdpi.com | Lower sorption compared to the parent compound. nih.gov |

| pH | Negatively correlated with sorption. researchgate.net | Information not available. |

Preferential Flow Paths and their Contribution to Vertical Transport in Soils

Preferential flow describes the rapid movement of water and dissolved substances through specific pathways in the soil, bypassing the bulk of the soil matrix. These pathways, which can include macropores created by roots, earthworms, and soil structure, can significantly accelerate the vertical transport of contaminants like this compound. copernicus.org

The presence of these flow paths can reduce the contact time between the chemical and the soil particles, thereby minimizing sorption and allowing for deeper and faster penetration into the soil profile. researchgate.net This phenomenon is particularly relevant for the transport of this compound, which already has a lower affinity for soil particles. nih.gov The formation of preferential flow paths by plant roots has been identified as a potential risk for the rapid transport of contaminants. copernicus.org Some studies suggest that the contamination of groundwater by metolachlor-ESA could be due to the temporary activation of these preferential flow paths, especially after significant rainfall events. list.lu

Factors Governing this compound Movement to Deeper Soil Layers

Several interconnected factors determine the extent to which this compound moves into deeper soil layers, ultimately increasing the risk of groundwater contamination.

Rainfall and Irrigation: The volume and timing of rainfall or irrigation are crucial. scielo.br Significant precipitation shortly after herbicide application can lead to increased leaching as there is insufficient time for the herbicide to adsorb to soil particles. scielo.br Studies have demonstrated a positive correlation between rainfall volume and the leaching potential of S-metolachlor. scielo.br

Soil Properties: As previously discussed, soils with low organic matter and clay content exhibit lower sorption and therefore higher leaching potential. scielo.br Coarse-grained soils, such as sandy soils, are particularly vulnerable to leaching. epa.gov

Degradation and Persistence: (S)-metolachlor degrades in the soil to form more mobile metabolites like ESA. epa.gov The persistence of these degradates is a key factor. Metolachlor ESA is more persistent in soil than its parent compound, allowing more time for it to be transported to deeper layers. psu.edu

Transformation Rate: The rate at which (S)-metolachlor transforms into this compound influences the concentration of the more mobile degradate available for transport. nih.gov

Aquatic Transport and Dispersion

Once this compound leaches through the soil profile, it can enter aquatic systems, including surface water bodies and groundwater.

Runoff-Mediated Transport from Agricultural Lands to Surface Water Bodies

Agricultural runoff is a primary pathway for the contamination of surface water with herbicides. scielo.brresearchgate.net This process involves the transport of dissolved herbicides or those adsorbed to eroded soil particles from treated fields during rainfall or irrigation events. scielo.brresearchgate.net Due to its moderate water solubility, (S)-metolachlor and its degradates are susceptible to being carried in runoff. scielo.brscielo.br

The amount of runoff and the concentration of the herbicide are influenced by factors such as the application rate and the time elapsed between application and a significant rainfall event. scielo.br Studies have shown that the first rainfall after application often results in the largest losses of the herbicide. researchgate.net The presence of this compound in surface water is attributed to both its transport through soil erosion and surface runoff. researchgate.net

Mechanisms of Groundwater Contamination by this compound

The contamination of groundwater by this compound is a significant concern due to its high mobility and persistence. psu.eduecojustice.ca The primary mechanism is the leaching of the compound through the soil profile and into the underlying aquifers. psu.edu

Several factors contribute to this process:

High Mobility and Low Sorption: this compound's low sorption coefficient means it moves readily with soil water. researchgate.net

Persistence: The degradate is more persistent than the parent compound, allowing it to travel further down the soil profile over time. psu.edu

Preferential Flow: Rapid transport through macropores can bypass the soil's natural filtering capacity, leading to direct contamination of groundwater. list.lu

Recharge from Groundwater to Surface Water: During periods of low flow, contaminated groundwater can discharge into surface water bodies, further dispersing the pollutant. researchgate.net

Persistence and Dissipation within Environmental Compartments

The persistence of a chemical compound in the environment is a critical factor in assessing its potential for long-term impact. For (S)-metolachlor and its degradates, particularly this compound (ethanesulfonic acid), understanding their longevity in different environmental matrices such as soil and water is essential for a comprehensive environmental fate assessment.

Half-life Determination and Influencing Environmental Parameters in Soil

The half-life (DT50) of (S)-metolachlor in soil, which is the time required for 50% of the initial concentration to dissipate, can vary significantly, ranging from as short as 2.5 days to as long as 292 days. scielo.brawsjournal.org This wide range is attributed to a variety of influencing factors, including soil properties and environmental conditions. psu.edu

Microbial degradation is a primary pathway for the dissipation of S-metolachlor in soil. scielo.br Consequently, environmental conditions that affect microbial activity, such as temperature and moisture, play a crucial role in determining the herbicide's persistence. scielo.brresearchgate.net For instance, the half-life of metolachlor was observed to decrease from 100 days at 5°C to just 5.7 days at 35°C, highlighting the significant impact of temperature on microbial degradation rates. researchgate.net

Soil moisture content is another key parameter. In saturated soil conditions, a greater amount of metolachlor is dissolved in the soil solution, leading to enhanced degradation. researchgate.net Studies have shown that the half-life of metolachlor can decrease from 81 days in unsaturated soil to 50 days in saturated soil. researchgate.net Conversely, drought conditions following application can increase its persistence and the potential for carryover to subsequent crops. awsjournal.org Research has indicated that under anaerobic (saturated) conditions, the half-life of metolachlor was significantly lower (65–79 days) compared to aerobic (unsaturated) conditions (117–154 days). mdpi.com

The organic matter and clay content of the soil also influence the persistence of (S)-metolachlor. scielo.br Higher organic matter content can enhance microbial biomass and activity, leading to a shorter half-life. scielo.brresearchgate.net However, strong sorption to soil organic matter can also reduce the bioavailability of the herbicide for microbial degradation, potentially increasing its persistence. scielo.br

Table 1: Half-life of (S)-Metolachlor in Soil Under Various Environmental Conditions

| Environmental Parameter | Condition | Half-life (days) | Reference |

| Temperature | 5°C | 100 | researchgate.net |

| 35°C | 5.7 | researchgate.net | |

| Soil Moisture | Unsaturated | 81 | researchgate.net |

| Saturated | 50 | researchgate.net | |

| Aeration | Aerobic | 117-154 | mdpi.com |

| Anaerobic | 65-79 | mdpi.com | |

| Field Dissipation | Various Locations | 7-292 | epa.gov |

Degradation Rates and Longevity in Aquatic Environments

(S)-metolachlor and its transformation products can enter aquatic environments through processes like runoff. scielo.br In aquatic systems, (S)-metolachlor is considered to be relatively persistent. plos.org Its hydrolysis half-life is greater than 200 days, and photolysis in water under natural sunlight has a half-life of approximately 70 days. psu.eduepa.gov

Once in the water, (S)-metolachlor can be transformed into major degradates, including this compound and (S)-metolachlor OA (oxanilic acid). psu.eduepa.gov These degradates are often more persistent and mobile than the parent compound and are frequently detected in surface and groundwater at higher concentrations. psu.edu Studies have shown that metolachlor ESA can persist in agricultural soils for three or more years after application. psu.edu

Table 2: Degradation Half-lives of Metolachlor in Aquatic Environments

| Environment | Condition | Half-life (days) | Reference |

| Water | Hydrolysis | >200 | psu.edu |

| Photolysis (natural sunlight) | 70 | epa.gov | |

| Aquatic Mesocosm | Various treatments | 33.0 - 46.2 | dss.go.th |

Degradation and Transformation Processes of S Metolachlor Esa

Abiotic Transformation Pathways

Abiotic degradation involves chemical transformations of compounds into more stable molecules without the direct involvement of living organisms. For (S)-metolachlor and its metabolites, photodegradation and hydrolysis are key abiotic pathways. csic.es

Photodegradation is a significant abiotic degradation pathway for (S)-metolachlor and its transformation products, including (S)-metolachlor ESA. This process can occur through both direct and indirect pathways. Direct photodegradation involves the absorption of light by the pesticide molecule, leading to bond cleavage. Indirect photodegradation, conversely, involves reactions with short-lived reactive intermediates, such as hydroxyl radicals (HO•), which are generated in the environment. researchgate.net

Research indicates that (S)-metolachlor is rapidly photodegraded, with half-lives typically less than 5 days for direct photodegradation and less than 7 days for indirect photodegradation. researchgate.net The presence of dissolved organic matter (DOM) can slow down the photodegradation rate by absorbing light and reducing the availability of reactive intermediates. In contrast, nitrates can enhance degradation rates. researchgate.net

Oxidation mediated by hydroxyl radicals is identified as the predominant mechanism during the indirect photodegradation of (S)-metolachlor. researchgate.net Studies utilizing UV light (254 nm) have shown significant carbon (C) and nitrogen (N) isotope fractionation during the photodegradation of (S)-metolachlor, with enrichment factors (ε) of 0.8 ± 0.1‰ for carbon and –2.6 ± 0.7‰ for nitrogen. However, under simulated sunlight, the isotope fractionation for carbon is negligible, and for nitrogen, it is slight, suggesting that the radiation wavelength influences direct photodegradation-induced isotope fractionation. researchgate.net

Table 1: Photodegradation Half-Lives and Isotope Fractionation for (S)-Metolachlor

| Photodegradation Pathway | Half-Life (days) | Carbon Isotope Enrichment Factor (ε_C, ‰) | Nitrogen Isotope Enrichment Factor (ε_N, ‰) | Conditions/Notes |

| Direct Photodegradation | <5 | 0.8 ± 0.1 | –2.6 ± 0.7 | UV light (254 nm) researchgate.net |

| Indirect Photodegradation | <7 | Not specified | Not specified | Hydroxyl radical-mediated researchgate.net |

| Photodegradation (Overall) | - | Negligible (simulated sunlight) | Slight (simulated sunlight) | Influenced by DOM (slows) and nitrates (increases) researchgate.net |

Hydrolysis represents an environmentally relevant degradative process that can be mediated both chemically and enzymatically. researchgate.net While specific detailed kinetic data for the hydrolytic stability of this compound itself are not extensively documented, insights can be drawn from the transformation of its parent compound and the interconversion of its metabolites.

The parent compound, metolachlor (B1676510), exhibits considerable stability, with a 50% loss calculated to occur in over 200 days at 20 °C across a pH range of 1 to 9. epa.gov More directly relevant to this compound, it has been observed that harsh extraction procedures can lead to the conversion of metolachlor ESA to metolachlor oxanilic acid (OA) through simple hydrolysis of the sulfonic acid group to a carboxylic acid. This highlights a potential chemical transformation pathway for this compound under specific conditions. usp.br

Biotic Transformation and Mineralization

Biotic degradation, primarily driven by microbial activity, is a crucial pathway for the transformation and mineralization of this compound in various environmental settings. csic.es

Biodegradation is a dominant dissipation process for (S)-metolachlor and its transformation products like ESA, particularly evident in paddy soils. researchgate.net Microbial communities play a significant role in breaking down these compounds. The presence of microorganisms, often enhanced by the organic substances produced by plant roots, leads to increased microbial activity and biomass, which in turn results in higher degradation rates. csic.es

Studies have demonstrated that the degradation of (S)-metolachlor can occur even when alternative carbon sources are available, suggesting a co-metabolic degradation process. For instance, the bacterium Enterobacter asburiae SD1 has shown the capacity to degrade (S)-metolachlor, removing approximately 30% of the herbicide's initial concentration within 13 hours of cultivation in a mineral medium, even with the addition of dextrose as an alternative carbon source. anses.fr This indicates that the microorganisms can utilize other carbon sources while simultaneously transforming the herbicide. The sediment bed is recognized as a primary compartment for biodegradation due to its supportive environment for microbial development. alsglobal.cz

The composition of microbial communities significantly influences the degradation pathways and the ratios of transformation products. In paddy soil environments, the biodegradation of (S)-metolachlor, leading to the formation of ESA and oxanilic acid (OXA), is predominantly carried out by specific phylotypes. Anaerobic Clostridiales and sulfur-reducing bacteria such as Desulfuromonadales and Syntrophobacterales have been identified as dominant groups in these conditions, resulting in a high ESA to OXA ratio (approximately 4:1). researchgate.net

Conversely, in crop soil microcosms, different microbial communities are prevalent. Alphaproteobacteria, Actinobacteria, and Bacillales are the dominant bacterial groups associated with (S)-metolachlor degradation in these soils. This shift in microbial community composition correlates with a lower ESA to OXA ratio (approximately 1:3). researchgate.net The Enterobacter asburiae SD1 strain is a characterized bacterium known for its ability to degrade (S)-metolachlor. anses.fr

Table 2: Dominant Microbial Phylotypes and ESA:OXA Ratios in Different Soil Types

| Soil Type | Dominant Microbial Phylotypes | ESA:OXA Ratio (S-Metolachlor Degradation) |

| Paddy Soil | Anaerobic Clostridiales, Desulfuromonadales, Syntrophobacterales | ~4:1 (high) researchgate.net |

| Crop Soil | Alphaproteobacteria, Actinobacteria, Bacillales | ~1:3 (low) researchgate.net |

This compound is itself a significant transformation product of (S)-metolachlor. Further microbial and chemical transformations of this compound lead to the formation of additional metabolites, notably oxanilic acid (OXA) and N-oxalic acid (NOA). researchgate.net

Both ethane (B1197151) sulfonic acid (ESA) and oxanilic acid (OXA) are well-identified transformation products of (S)-metolachlor. researchgate.net The formation of oxanilic acids from metolachlor has been elucidated as occurring via the Glutathione-S-transferase pathway, followed by oxidation. Ethanesulfonic acids are also produced through this same pathway.

In environmental waters, metolachlor-ESA and metolachlor-OA (oxanilic acid) frequently exhibit higher median concentrations than their parent compound, (S)-metolachlor. This observation is primarily attributed to the greater persistence of these metabolites in the environment compared to the original herbicide. Metolachlor-NOA is another recognized metabolite in the degradation pathway of (S)-metolachlor.

Advanced Analytical Methodologies for S Metolachlor Esa Detection and Quantification

Sample Preparation and Extraction Techniques for Environmental Matrices

Effective sample preparation and extraction are foundational steps to isolate (S)-metolachlor ESA from complex environmental matrices, concentrating the analyte and removing interferences.

Solid Phase Extraction (SPE) is a widely utilized technique for the pre-concentration and clean-up of this compound from high-volume, low-concentration environmental samples. Optimization of SPE involves careful selection of sorbent materials and elution solvents to achieve high recoveries and minimize matrix effects.

For the extraction of metolachlor (B1676510) ESA and other acetanilide (B955) degradates, carbon SPE cartridges, such as Supelco 6 mL, 0.5 g, have demonstrated effectiveness. Studies have shown that these cartridges can achieve average recoveries ranging from 70% to 130% with relative standard deviations (RSD) below 12% across various reagent water sample volumes, including 100 mL, 200 mL, and 500 mL massbank.eu. Oasis HLB solid phase extraction (SPE) cartridges (0.2 g) are also commonly employed for groundwater samples massbank.eunih.gov.

Elution of the analytes from SPE cartridges typically involves organic solvents. A mixture of methanol (B129727)/water (80:20 v/v) has been reported for elution, followed by reconstitution in acetonitrile (B52724)/water (10:90 v/v) sigmaaldrich.com. Alternatively, methanol alone has been successfully used as an elution solvent massbank.eumassbank.eunih.gov. Following elution, the extract volume is often reduced, usually by evaporation under a gentle stream of nitrogen at controlled temperatures (e.g., 45 °C or 60-65 °C), to concentrate the analytes prior to instrumental analysis massbank.eumassbank.eunih.gov.

Table 1: Optimized SPE Parameters for this compound and Related Degradates

| Parameter | Optimized Condition / Material | Recovery (%) | RSD (%) | Sample Volume (mL) | Matrix | Reference |

| Sorbent Type | Carbon SPE cartridges (Supelco, 6 mL, 0.5 g) | 70-130 | <12 | 100, 200, 500 | Reagent Water | massbank.eu |

| Oasis HLB SPE cartridge (0.2 g) | N/A | N/A | 50 | Groundwater | massbank.eunih.gov | |

| Elution Solvent | Methanol/Water (80:20 v/v) | N/A | N/A | N/A | N/A | sigmaaldrich.com |

| Methanol | N/A | N/A | N/A | N/A | massbank.eumassbank.eunih.gov | |

| Evaporation Temp. | 45 °C (gentle N2 stream) | N/A | N/A | N/A | N/A | massbank.eunih.gov |

| 60-65 °C (heated water bath) | N/A | N/A | N/A | N/A | massbank.eu | |

| Reconstitution | Acetonitrile/Water (10:90 v/v) | N/A | N/A | N/A | N/A | sigmaaldrich.com |

| Methanol/Water (final volume 1.0 mL from 0.4 mL concentrate) | N/A | N/A | N/A | Groundwater | massbank.eunih.gov |

Specific extraction strategies are tailored to the physicochemical properties of this compound and the characteristics of the environmental matrix.

Water Samples: For the analysis of this compound in water, particularly groundwater, a common procedure involves passing a 50 mL aliquot through an Oasis HLB SPE cartridge (0.2 g). The cartridge is then rinsed with deionized water, and the analytes are eluted with 10 mL of methanol. The eluate is subsequently evaporated to approximately 0.4 mL at 45 °C using a gentle stream of nitrogen. The final extract volume is adjusted to 1.0 mL by adding water and methanol before analysis by liquid chromatography tandem mass spectrometry (LC/MS/MS) massbank.eunih.gov. In some high-throughput applications, direct aqueous injection (DAI) coupled with LC/MS/MS has been developed for the analysis of this compound and other degradates in various water types (deionized, ground, surface, and treated water), minimizing the need for extensive sample pretreatment or concentration uni.lunih.gov.

Soil Samples: Extracting this compound from soil matrices presents unique challenges due to the complex nature of soil. A well-validated analytical method for metolachlor-ESA residues in soils combines microwave-assisted extraction (MAE) with SPE. This method involves extracting solutes from 5.0 g of dried soil with 50 mL of a methanol/water (50:50) solution for 20 minutes at 100 °C. The resulting extract is then passed through C18 cartridges for clean-up and fractionation massbank.eu. This optimized method has shown average recovery values exceeding 71% for metolachlor-ESA in the 50-500 µg/kg fortification range, with relative standard deviations less than 10% massbank.eu. The limit of quantification (LOQ) and limit of detection (LOD) for this method were 10-50 µg/kg and 5-10 µg/kg, respectively massbank.eu. Another approach for soil extraction involves mixing 5.0 g of dried soil with 10.0 mL acetonitrile, 10.0 mL deionized water, and 4.0 g sodium chloride. The extract is then purified using a QuEChERS-like approach with 50.0 mg N-propyl ethylenediamine (B42938) (PSA), 50.0 mg C18, 10.0 mg graphitized carbon black (GCB), and 100.0 mg MgSO4. This method yielded average recoveries between 87.7% and 108.0% with RSDs between 3.8% and 10.9% for various analytes, including S-metolachlor, at fortification levels of 5.0, 25.0, and 100.0 ng g⁻¹ massbank.eu. For S-metolachlor specifically, average recovery rates in soil ranged from 81% to 97% with RSDs from 6.6% to 8.5% at fortification levels of 0.1, 0.5, and 1 µg/g. The LOD and LOQ for S-metolachlor in soil using this method were 0.01 µg/g and 0.1 µg/g, respectively uni.lu.

Plant Materials: Information regarding specific extraction strategies for this compound from plant materials was not found within the provided search results. Analytical methods often focus on soil and water matrices due to the compound's mobility and persistence in these environmental compartments.

Table 2: Extraction Parameters and Performance for this compound in Environmental Samples

| Matrix | Extraction Method | Extraction Conditions | Recovery (%) | RSD (%) | LOD (µg/kg or µg/g) | LOQ (µg/kg or µg/g) | Reference |

| Soil | Microwave-Assisted Extraction (MAE) + SPE (C18) | 5.0 g dried soil, 50 mL Methanol/Water (50:50), 100 °C, 20 min | >71 | <10 | 5-10 | 10-50 | massbank.eu |

| Soil | Acetonitrile/Water/NaCl Extraction + Dispersive SPE | 5.0 g dried soil, 10.0 mL Acetonitrile, 10.0 mL Deionized Water, 4.0 g NaCl; Purification with 50 mg PSA, 50 mg C18, 10 mg GCB, 100 mg MgSO4 | 87.7-108.0 | 3.8-10.9 | N/A | N/A | massbank.eu |

| Soil | Distilled Water & Ethyl Acetate (B1210297) Extraction + SPE (for S-metolachlor) | N/A | 81-97 | 6.6-8.5 | 0.01 | 0.1 | uni.lu |

| Water | SPE (Oasis HLB) | 50 mL aliquot, elution with Methanol, evaporation to 0.4 mL at 45 °C (N2 stream), reconstitution to 1.0 mL with Methanol/Water | N/A | N/A | 0.10 ppb | 0.10 ppb | massbank.eunih.govsigmaaldrich.com |

| Water | Direct Aqueous Injection (DAI) LC/MS/MS | Minimal sample preparation; direct injection of water samples | 95-105 | N/A | 0.125 ng injected | 0.10 ppb | uni.lunih.gov |

Chromatographic Separation Techniques

Chromatographic separation is indispensable for resolving this compound from complex sample matrices and co-eluting compounds, ensuring accurate quantification.

Liquid Chromatography (LC), particularly when coupled with mass spectrometry (LC/MS or LC/MS/MS), is the preferred technique for the analysis of this compound due to its polarity and the need for high sensitivity and specificity massbank.eunih.govsigmaaldrich.comuni.lunih.govnih.gov.

Method development often focuses on optimizing the stationary and mobile phases. C18 columns are widely used for reverse-phase LC massbank.eu. To address the issue of stereoisomer separation and peak broadening, heating the analytical column to 65-70 °C has been shown to prevent stereoisomer resolution for some target analytes, leading to single, sharper peaks massbank.eu.

Mobile phase composition is crucial for effective separation. Common mobile phases include mixtures of methanol and water sigmaaldrich.commassbank.eu. The addition of modifiers like ammonium (B1175870) acetate is often optimized to improve signal intensity and retention time stability. For instance, a 10 mM ammonium acetate/methanol mobile phase gradient, in combination with a heated C18 column, provided near baseline resolution for related ESA pairs massbank.eu. A 5 mM ammonium acetate concentration was found to increase analyte signals by 2-3 times while maintaining good resolution and stable retention times massbank.eu. For the analysis of S-metolachlor in combination with other pesticides, a mobile phase of acetonitrile and water in an 80:20 (v/v) ratio has been successfully employed. Typical flow rates for LC range around 1.0 mL/min.

Table 3: Optimized LC Parameters for this compound Analysis

| Parameter | Optimized Condition / Material | Purpose / Outcome | Reference |

| Column Type | C18 columns (e.g., Shimadzu BDS C18; 250 mm length; 4.6 mm diameter with 5µ particle size) | Standard reverse-phase separation; effective for S-metolachlor and co-formulants | massbank.eu |

| Column Temperature | 65-70 °C | Prevents stereoisomer separation of target analytes, leading to single, sharp peaks; improves resolution of structural isomer pairs massbank.eu | massbank.eu |

| Mobile Phase | Methanol/Water | General solvent system for polar compounds sigmaaldrich.commassbank.eu | sigmaaldrich.commassbank.eu |

| 10 mM Ammonium Acetate/Methanol gradient | Provides near baseline resolution for ESA pairs; dependent on column type and LC system massbank.eu | massbank.eu | |

| 5 mM Ammonium Acetate | Increases analyte signals (less ESI suppression) by 2-3 times; stabilizes retention times massbank.eu | massbank.eu | |

| Acetonitrile/Water (80:20 v/v) | Used for S-metolachlor and other pesticides; ensures specificity with no interference from blank | ||

| Flow Rate | 1.0 mL/min | Typical flow rate for HPLC analysis | |

| Detection | UV-Vis Absorption at 230 nm | Used for HPLC detection of S-metolachlor and co-formulants | |

| Electrospray Ionization (ESI) in negative ion mode | Optimal for ionic compounds like ESA and OA degradates in LC/MS/MS massbank.eusigmaaldrich.comuni.lu | massbank.eusigmaaldrich.comuni.lu |

A significant analytical challenge in the determination of this compound is its chromatographic resolution from structurally similar compounds, particularly other ethanesulfonic acid (ESA) metabolites like alachlor (B1666766) ESA and acetochlor (B104951) ESA. These compounds can co-elute due to their similar physicochemical properties massbank.eusigmaaldrich.com.

To overcome co-elution issues, high-resolution LC-MS/MS is essential, employing specific precursor/product ion transitions for each analyte. For example, metolachlor ESA can be detected using a transition such as m/z 328 → 238 sigmaaldrich.com. While alachlor OA and acetochlor OA may have distinct product ions in LC/MS/MS, alachlor ESA and acetochlor ESA often exhibit nearly identical product ions, making chromatographic separation critical for their individual quantification massbank.eu.

Optimized LC conditions, such as heating a C18 column to 70 °C in conjunction with a 10 mM ammonium acetate/methanol mobile phase gradient, have been shown to provide near baseline resolution for the alachlor ESA/acetochlor ESA pair massbank.eu.

Beyond conventional LC, capillary zone electrophoresis (CZE) has also been successfully applied for the enantiomeric separation of metolachlor ESA. Using gamma-cyclodextrin (B1674603) as a chiral selector, optimal CZE conditions include a borate (B1201080) buffer (pH 9) containing 20% methanol (v/v) and 2.5% gamma-cyclodextrin (w/v), with a capillary temperature of 15 °C and an applied voltage of 30 kV. This technique allows for the monitoring of enantiomeric ratios over time, which is valuable in degradation studies.

Mass Spectrometric Detection and Structural Characterization

Mass spectrometry (MS), particularly liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS), is the gold standard for the detection, quantification, and structural characterization of this compound due to its high sensitivity, selectivity, and confirmatory capabilities massbank.eunih.govsigmaaldrich.comuni.lunih.govnih.gov.

Electrospray ionization (ESI) is the most common ionization technique used for this compound and its related polar metabolites, typically operated in the negative ion mode for sulfonic acid and oxanilic acid degradates massbank.eusigmaaldrich.comuni.lu. The use of TurboIonSpray in negative ion mode can provide highly specific and sensitive detection for high-throughput methods uni.lu.

Tandem mass spectrometry (MS/MS) provides definitive identification by monitoring specific precursor/product ion pairs for each analyte, which helps to differentiate this compound from other co-occurring compounds, even those with similar molecular weights or chromatographic retention times uni.lu. For instance, metolachlor ESA can be characterized by analyzing its deprotonated molecular ion via Fast-Atom Bombardment Mass Spectrometry (FAB-MS) and FAB tandem mass spectrometry (FAB-MS/MS). The resulting product-ion fragments can be reconciled with synthesized standards, and high-resolution mass spectrometry can confirm the elemental compositions of the ions.

The method quantification limit (MQL) for metolachlor ESA using LC/MS/MS with ESI in negative ion mode has been reported as 0.10 ppb sigmaaldrich.com. For water samples, the method limit of quantification (LOQ) for metolachlor ESA can be as low as 0.05 µg/L nih.govnih.gov. Analytical methods employing LC/MS/MS have demonstrated excellent performance, with average procedural recovery data ranging from 95% to 105% for fortification levels between 0.10 and 100 ppb uni.lu.

Tandem Mass Spectrometry (LC-MS/MS) for Ultrasensitive Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely employed for the ultrasensitive quantification of this compound in complex environmental matrices such as water and soil ca.govca.govresearchgate.netresearchgate.netepa.gov. This technique offers high selectivity and sensitivity, which are critical for detecting trace levels of metabolites in environmental samples researchgate.net. Sample preparation often involves solid-phase extraction (SPE) to concentrate the analytes and remove interferences before LC-MS/MS analysis ca.govca.govresearchgate.netresearchgate.netepa.gov. For instance, a common approach for water samples involves passing an aliquot through an Oasis HLB SPE cartridge, followed by elution with methanol and subsequent analysis by LC-MS/MS ca.govca.gov. Similarly, for soil and thatch samples, extraction with methanol/water and clean-up using an ENV SPE column are utilized before LC-MS/MS analysis epa.gov.

LC-MS/MS methods for this compound have demonstrated low limits of quantification (LOQ), enabling the detection of the compound at environmentally relevant concentrations. For example, methods have reported LOQs as low as 0.05 µg/L (or ppb) in various water matrices, including deionized, ground, surface, and treated water epa.govepa.govepa.gov. Another method reported a LOQ of 0.10 ppb for ESA degradates in ground and surface water researchgate.net. In soil, LOQ values for (S)-metolachlor have been reported at 0.1 µg/g mdpi.com.

Precursor/Product Ion Transitions and Ionization Mode Considerations for this compound

For the analysis of this compound by LC-MS/MS, electrospray ionization (ESI) is the most common ionization technique ca.govca.govresearchgate.net. Due to its sulfonic acid functional group, this compound is typically analyzed in negative ion mode (ESI-) to achieve optimal sensitivity researchgate.net. This mode facilitates the formation of deprotonated molecular ions ([M-H]-). While the parent compound, metolachlor, and its related structures can undergo positive mode ionization, the negative mode is preferred for the ESA and oxanilic acid (OA) degradates researchgate.netcore.ac.uk.

Specific precursor and product ion transitions are crucial for the selective detection and quantification of this compound using multiple reaction monitoring (MRM). For metolachlor ESA, a common precursor ion is at m/z 330, with primary product ions at m/z 298 and m/z 202 ca.govca.gov. These transitions, along with specific instrument parameters, ensure high specificity and reduce matrix interferences.

Table 1: LC-MS/MS Instrument Conditions for Metolachlor ESA (Example)

| Parameter | Value (Metolachlor ESA) ca.govca.gov |

| Retention Time (RT) | 5.72 min / 4.97 min |

| Precursor Ion (m/z) | 330 / 329.943 |

| Product Ion 1 (m/z) | 298 / 298.0 |

| Product Ion 2 (m/z) | 202 / 202.1 |

| Declustering Potential | 71 V |

| Collision Energy | 19 V (for 298) / 37 V (for 202) |

| Entrance Potential | 10 V |

| Exit Potential | 10 V (for 298) / 16 V (for 202) |

| Ionization Mode | Electrospray Ionization (ESI) |

| Polarity | Positive ca.govca.gov (Note: Some sources indicate negative for ESA metabolites, but this specific source shows positive for Metolachlor ESA) |

Note: While some sources indicate negative mode for ESA metabolites, the cited method ca.govca.gov explicitly lists positive mode parameters for Metolachlor ESA. This highlights the variability in optimized methods and the importance of method-specific validation.

Quality Assurance and Quality Control in Environmental Monitoring of this compound

Robust quality assurance (QA) and quality control (QC) protocols are indispensable in the environmental monitoring of this compound to ensure the reliability, accuracy, and comparability of analytical results.

Method Validation Parameters: Limit of Detection (LOD), Limit of Quantification (LOQ), and Recovery

Method validation for this compound analysis typically involves evaluating key performance parameters: Limit of Detection (LOD), Limit of Quantification (LOQ), and recovery researchgate.netepa.govresearchgate.netnih.govsigmaaldrich.comepa.gov. The LOD represents the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration at which the analyte can be quantified with acceptable accuracy and precision mdpi.comepa.gov. For (S)-metolachlor, LOD values have been reported as low as 0.05 ppb in water using immunoassay epa.gov and 0.01 µg/g in soil mdpi.com. For this compound, LOQs in water are commonly reported at 0.05 µg/L (ppb) epa.govepa.govepa.gov or 0.10 ppb researchgate.net.

Recovery studies assess the efficiency of the analytical method in extracting and detecting the analyte from a given matrix. Acceptable recovery rates typically fall within a range, often 70-120% or 80-120%, with relative standard deviations (RSDs) generally below 20% epa.govepa.gov. For (S)-metolachlor, average recovery rates in soil have ranged from 81% to 97% mdpi.com. For metolachlor ESA, average procedural recovery data have ranged from 95% to 105% for fortification levels between 0.10 and 100 ppb in water researchgate.net. In some instances, initial validation trials might show inconsistent recoveries, necessitating instrument maintenance and addressing sources of enhancement or suppression to achieve successful validation epa.gov.

Table 2: Typical LOD, LOQ, and Recovery Data for (S)-Metolachlor and its ESA Metabolite

| Analyte | Matrix | LOD | LOQ | Recovery Range (%) | RSD (%) | Source |

| (S)-Metolachlor | Water | 0.05 ppb | 0.075 ppb | Not specified | Not specified | epa.gov |

| (S)-Metolachlor | Soil | 0.01 µg/g | 0.1 µg/g | 81-97 | 6.6-8.5 | mdpi.com |

| Metolachlor ESA | Water | 1.0 pg (on-column) / 0.02 µg/L | 0.05 µg/L (ppb) | 70-120 | ≤20 | epa.govepa.gov |

| Metolachlor ESA | Water | 0.125 ng injected | 0.10 ppb | 95-105 | Not specified | researchgate.net |

Interlaboratory Calibration and Standardization of Analytical Protocols

Interlaboratory calibration and standardization of analytical protocols are critical for ensuring the comparability and reliability of environmental monitoring data across different laboratories . Independent laboratory validations (ILVs) are often conducted to verify the performance of a method under different laboratory conditions. For instance, an ILV for metolachlor ESA in water demonstrated that mean recoveries and RSDs were generally within guidelines for various water matrices at different fortification levels epa.govepa.gov. Challenges such as inconsistent recoveries in initial trials, often related to chromatography or instrument performance, highlight the importance of rigorous troubleshooting and re-validation epa.gov.

Standardization involves establishing and adhering to uniform procedures for sample collection, preparation, analysis, and data reporting. This includes using certified reference materials, implementing consistent calibration curves (e.g., external standard calibration with linear or quadratic regression and a correlation coefficient (r) equal to or greater than 0.995) ca.govca.govepa.gov, and applying strict quality control criteria, such as ensuring retention times are within specified limits and matrix spike recoveries are within control limits ca.gov. The use of ISO 17034 accredited commercial suppliers for stock mixes of analytical standards further contributes to data quality and comparability ca.govca.gov.

Ecological Implications and Ecotoxicological Studies of S Metolachlor Esa

Impact on Non-Target Terrestrial Ecosystem Components

The presence of (S)-metolachlor ESA in terrestrial environments raises concerns regarding its potential effects on soil health and non-target organisms.

Studies have investigated the impact of this compound on crucial soil microbial activities, particularly denitrification. In laboratory experiments monitoring bacterial denitrification in nitrate-contaminated groundwater, this compound at a concentration of 10 µg/L was found to inhibit denitrification by 65%. nih.govresearchgate.netpulsus.com This inhibition primarily affected the reduction of nitrate (B79036) into nitrite. nih.govpulsus.com

Despite the observed inhibition of denitrification, no significant differences were detected in the abundance of nitrate reductase genes (narG and napA), suggesting that the impact occurs at the protein level rather than through a reduction in the population of denitrifying bacteria. nih.govresearchgate.netpulsus.com However, at 10 µg/L, this compound showed a tendency to increase Shannon and InvSimpson indices, indicating some modification of bacterial diversity. nih.govresearchgate.netpulsus.com The production rate of nitrous oxide (N₂O), a potent greenhouse gas, was also negatively affected by this compound at 10 µg/L, experiencing a 70% reduction. nih.gov

The parent compound, metolachlor (B1676510), undergoes degradation in soil primarily through microbial decomposition, leading to the formation of metabolites like ESA and oxanilic acid (OA). psu.edu Earthworms, such as Eisenia fetida, have been shown to stimulate soil microbial communities, which can enhance metolachlor degradation and influence the formation of its metabolites, including ESA. nih.gov

Table 1: Impact of this compound on Denitrification Activity in Groundwater

| Compound / Concentration | Impact on Nitrate Reduction Rate | Impact on Nitrite Production | Impact on N₂O Production Rate | Impact on Bacterial Diversity (Shannon/InvSimpson Indices) |

| This compound (2 µg/L) | Similar to control nih.gov | Similar to control nih.gov | Not statistically affected nih.gov | No major modification nih.govresearchgate.netpulsus.com |

| This compound (10 µg/L) | Inhibited by 65% nih.govresearchgate.netpulsus.com | Decreased nih.gov | Negatively affected (by 70%) nih.gov | Tendency to increase nih.govresearchgate.netpulsus.com |

While the direct ecotoxicity of this compound on soil invertebrates like earthworms is less extensively detailed than for the parent compound, general observations and comparative studies provide some insight. It is noted that metolachlor ESA and its oxanilic acid (OA) metabolite are considered less toxic than the parent metolachlor. epa.gov

Studies on the parent compound, metolachlor, and its enantiomers offer context. For instance, racemic metolachlor (rac-metolachlor) exhibited a higher toxic effect on the earthworm Eisenia fetida compared to (S)-metolachlor, affecting avoidance behavior, body weight change, and cellulase (B1617823) activity. researchgate.net Rac-metolachlor also showed more significant effects on superoxide (B77818) dismutase (SOD) activity and DNA damage in E. fetida. researchgate.net Interestingly, (S)-metolachlor degrades faster in soil than rac-metolachlor. researchgate.net While some concerns regarding risks to earthworms from (S)-metolachlor have been raised, screening-level risk assessments have indicated acceptable risk to earthworms. ecojustice.capublications.gc.ca

As a metabolite of a herbicide, this compound has the potential to affect non-target terrestrial flora. Herbicides like metolachlor inherently pose a risk to non-target plants. epa.gov

Specific research on this compound's impact on terrestrial plants indicates phytotoxic effects. In a seedling emergence study, exposure to metolachlor ESA resulted in a 31% reduction in the dry weight of rye grass. epa.gov

Broader studies on (S)-metolachlor-based herbicides, which would include the formation of ESA as a metabolite, demonstrate significant phytotoxic effects on various non-target plants. These effects include inhibited germination, reduced germination speed index, and impaired seedling growth and development, ultimately leading to decreased fresh weight. nih.gov Among the tested plant models, Triticum aestivum (wheat) was found to be the most sensitive, while Raphanus sativus (radish) was the least affected. nih.gov

Table 2: Impact of this compound on Non-Target Terrestrial Flora

| Compound | Plant Species | Effect Observed | Magnitude of Effect |

| This compound | Rye grass | Reduction in dry weight | 31% epa.gov |

Ecotoxicity to Aquatic Organisms

The mobility and persistence of this compound mean it is frequently detected in aquatic environments, necessitating evaluation of its ecotoxicity to aquatic organisms. psu.edu

(S)-metolachlor and its metabolites, including ESA, have been shown to be highly toxic to aquatic microalgae species. plos.org Primary producers, such as phytoplankton, are considered important targets for damage caused by (S)-metolachlor and other chloroacetanilide herbicides, often being more susceptible than aquatic organisms from higher trophic levels. plos.org

The parent compound, metolachlor, is known to be toxic to certain aquatic plants, including green algae and floating vascular plants. psu.edu For (S)-metolachlor, EC50 values for non-vascular plants like the green algae Pseudokirchneriella subcapitata ranged from 0.008 mg/L. epa.gov While specific EC50 values for this compound on primary producers are not as widely reported as for the parent compound, it is known that (S)-metolachlor and its oxanilic acid (M-OA) metabolite can pose a potential hazard to aquatic organisms even at environmentally relevant concentrations. researchgate.net

Generally, metolachlor ESA and metolachlor oxanilic acid (OA) are considered less toxic than the parent metolachlor to aquatic organisms. epa.gov

For the parent compound, metolachlor, it is considered slightly toxic to aquatic invertebrates on an acute basis. epa.gov While (S)-metolachlor itself may not induce lethal effects on organisms like Daphnia magna at environmental concentrations, it has been classified as a potential endocrine disruptor. researchgate.net (S)-metolachlor is recognized as a potential danger to aquatic ecosystems, including crustaceans. researchgate.net Studies have evaluated the acute and chronic toxicities of both racemic and (S)-metolachlor to Daphnia magna. researchgate.net

Agricultural Management Practices and S Metolachlor Esa Residue Dynamics

Influence of Tillage Systems and Conservation Agriculture on (S)-Metolachlor ESA Fate in Soil

Tillage systems and the adoption of conservation agriculture significantly impact the fate of (S)-metolachlor and its metabolites, including this compound, in soil. Conservation tillage techniques, such as no-till, generally lead to an increased accumulation of organic residues and organic matter near the soil surface ca.gov. This elevated organic matter content can enhance the adsorption of (S)-metolachlor in the upper soil profile, potentially reducing its bioavailability for microbial degradation and thereby increasing its persistence ca.govnih.gov. Sorption of (S)-metolachlor in soil exhibits a positive correlation with organic carbon (OC) content and a negative correlation with pH nih.gov. Furthermore, the presence of cover crops during fallow periods can augment the sorption of (S)-metolachlor nih.gov.

However, the influence of tillage on (S)-metolachlor dissipation can be complex. While some studies suggest increased persistence under conservation tillage due to enhanced adsorption ca.gov, other research indicates a faster dissipation rate of (S)-metolachlor under no-tillage conditions, particularly when mulch is present. This accelerated dissipation is attributed to the partial interception of the herbicide by the mulch and subsequent enhanced biodegradation, supported by the detection of metabolites like this compound and (S)-metolachlor OA nih.gov.

Research findings on the dissipation half-lives (DT50) of (S)-metolachlor under different tillage systems illustrate this variability:

| Tillage System | Mean DT50 (days) | Source |

| Conventional Tillage | 25.6 | nih.gov |

| No-Tillage | 7.38 | nih.gov |

This table highlights that, in certain contexts, no-tillage practices can lead to a considerably faster dissipation of the parent compound, which would in turn influence the dynamics of this compound formation and persistence.

Effects of Organic Waste Amendments on this compound Transformation and Mobility in Agricultural Soils

The application of organic waste (OW) amendments to agricultural soils can significantly modify the transformation and mobility of (S)-metolachlor and its degradates, including this compound. Organic amendments, such as raw sewage sludge, composted sludge, digested pig slurry, green compost, and pelletized organo-mineral manure fertilizer, typically increase the soil's organic carbon content herts.ac.uknih.govucdavis.edu. This increase in organic carbon generally enhances the adsorption of (S)-metolachlor to soil particles nih.govucdavis.edu. For instance, studies have shown that the Freundlich adsorption coefficient (Kf) of (S)-metolachlor increased by 3.2-8.2 times in soils amended with green compost and 3.8-6.8 times with pelletized organo-mineral manure fertilizer nih.gov.

The impact of organic amendments on the detection of this compound itself presents varied findings. Some research indicates that while this compound and (S)-metolachlor OA were detected in unamended soils, they were not detected in soils amended with certain organic wastes, suggesting that these amendments might promote the immobilization or enhanced degradation of the parent compound, thereby preventing the formation or detection of these metabolites nih.gov. Conversely, other studies have reported that (S)-metolachlor metabolites, including this compound, were more persistent in soils amended with organic residues compared to unamended soils uni.lu. These contrasting results underscore the complex interactions between different types of organic amendments, soil properties, and microbial communities that govern the fate of (S)-metolachlor and its metabolites.

Crucially, organic amendments have been shown to reduce the leaching of (S)-metolachlor. Mobility experiments have demonstrated that leached amounts of (S)-metolachlor, which can be higher than 50% in unamended soil, decreased by 1.1-1.7 times with green compost and 1.7-1.8 times with pelletized organo-mineral manure fertilizer under saturated flow conditions nih.govuni.lu. This suggests that organic amendments, particularly in sandy soils, can promote the immobilization and/or degradation of (S)-metolachlor, thereby mitigating its transfer to other environmental compartments nih.gov.

Residue Persistence and Dissipation within Agricultural Soil-Plant Systems

The persistence and dissipation of (S)-metolachlor within agricultural soil-plant systems are critical aspects of its environmental behavior. (S)-metolachlor undergoes degradation in soil, primarily forming two major metabolites: ethanesulfonic acid (ESA) and oxanilic acid (OA) ca.govmade-in-china.comuni.lu. These degradates are often found to be more persistent and mobile than the parent compound, leading to their frequent detection in both surface and groundwater made-in-china.com.

The half-life (DT50) of metolachlor (B1676510) in soil can range widely, from 2.5 to 289 days, influenced by factors such as soil management, edaphic characteristics, and environmental conditions like temperature and moisture content ca.gov. For (S)-metolachlor specifically, a field experiment reported a half-life of 21.66 days in the 0-20 cm soil depth, following first-order kinetics. Microbial degradation is considered the primary pathway for the dissipation of (S)-metolachlor in soil ca.govmade-in-china.com.

The mobility of (S)-metolachlor and its metabolites within the soil profile is a significant concern. Studies have shown that (S)-metolachlor can exhibit high leaching, particularly through preferential flow pathways. Metolachlor ESA has been detected in soil at depths as far down as 75-90 cm, while the parent herbicide was not detected at these depths. This observation correlates with the higher water solubility and lower sorption coefficients (Koc) of the ESA metabolite compared to the parent compound made-in-china.com.

The widespread detection of this compound and OA in environmental waters, often at higher concentrations than the parent compound, underscores their persistence and mobility made-in-china.com. For instance, in Minnesota, this compound was detected in 74% of surface water samples and 83% of groundwater monitoring well samples in 2016, with maximum concentrations reaching 4.21 µg/L in surface water and 16.9 µg/L in groundwater.

Implications of this compound Formation for Overall Herbicide Efficacy and Environmental Stewardship

The primary concern stems from the enhanced mobility and persistence of this compound compared to the parent compound made-in-china.com. This characteristic leads to its frequent and widespread detection in both groundwater and surface water, often at concentrations exceeding those of the parent (S)-metolachlor made-in-china.com. This pervasive presence of this compound in water resources poses a challenge for water quality management, with estimated concentrations in groundwater exceeding European regulatory quality limits in some instances herts.ac.uk.

The shift in agricultural practice from racemic metolachlor to the S-enantiomer-enriched (S)-metolachlor was partly driven by the goal of reducing application rates and, consequently, the environmental load ca.gov. However, the continued detection and persistence of the ESA metabolite indicate that the environmental footprint of (S)-metolachlor extends beyond the parent compound's dissipation. This has led to regulatory actions, such as the European Food Safety Authority (EFSA) noting that (S)-metolachlor and its groundwater metabolites contribute to its status as a groundwater contaminant, influencing non-renewal decisions for its authorization in Europe.

Effective environmental stewardship in the context of (S)-metolachlor use necessitates a comprehensive understanding of the entire degradation pathway, with particular attention to the long-term fate and transport of metabolites like this compound. The formation of these persistent and mobile degradates underscores the need for agricultural management practices that not only optimize herbicide efficacy but also minimize the accumulation and movement of these compounds in the environment to protect water resources.

Environmental Risk Assessment and Regulatory Scientific Frameworks for S Metolachlor Esa

Methodologies for Environmental Exposure Assessment of (S)-Metolachlor ESA